molecular formula C21H18BrN3O B11434084 6-bromo-2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-bromo-2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11434084
M. Wt: 408.3 g/mol
InChI Key: XMAUTPRWYNVNOX-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine, methoxy, and methyl groups in its structure contributes to its unique chemical properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine.

    Substitution reactions: The methoxy and methyl groups are introduced through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially altering its electronic properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Altered imidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine compounds.

Scientific Research Applications

6-Bromo-2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound, known for its broad range of biological activities.

    6-Chloro-2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine: A similar compound with a chlorine atom instead of bromine, exhibiting different reactivity and biological properties.

    2-(4-Methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine: Lacking the halogen atom, this compound may have reduced reactivity in certain reactions.

Uniqueness: The presence of the bromine atom in 6-bromo-2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine imparts unique reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H18BrN3O

Molecular Weight

408.3 g/mol

IUPAC Name

6-bromo-2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H18BrN3O/c1-14-5-3-4-6-18(14)23-21-20(15-7-10-17(26-2)11-8-15)24-19-12-9-16(22)13-25(19)21/h3-13,23H,1-2H3

InChI Key

XMAUTPRWYNVNOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)OC

Origin of Product

United States

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